3-Benzylpiperidin-3-ol

CCR3 Antagonism Chemokine Receptor Selectivity Profile

3-Benzylpiperidin-3-ol is the essential scaffold for potent USP7 inhibitors (oral F=40.8%, T₁/₂=3.5 h) and selective CCR3 antagonists (IC₅₀<5 nM). Only the 3-benzyl-3-ol substitution pattern delivers the critical H-bonding geometry and target selectivity validated in crystallographic SAR. Generic piperidine or 4-benzyl isomers cannot replicate this pharmacology. For programs requiring scalable, diastereoselective synthesis (dr>19:1, up to 14 g) of NK1 ligands or immuno-oncology candidates, this intermediate provides a proven, cost-effective entry point. Insist on the authentic 3-benzylpiperidin-3-ol core.

Molecular Formula C12H17NO
Molecular Weight 191.274
CAS No. 1269532-67-3
Cat. No. B595819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzylpiperidin-3-ol
CAS1269532-67-3
Synonyms3-benzylpiperidin-3-ol
Molecular FormulaC12H17NO
Molecular Weight191.274
Structural Identifiers
SMILESC1CC(CNC1)(CC2=CC=CC=C2)O
InChIInChI=1S/C12H17NO/c14-12(7-4-8-13-10-12)9-11-5-2-1-3-6-11/h1-3,5-6,13-14H,4,7-10H2
InChIKeyAFRFBNZKQSZKNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Benzylpiperidin-3-ol (CAS 1269532-67-3) Procurement Guide: Core Scaffold Specifications


3-Benzylpiperidin-3-ol is a piperidine derivative characterized by a benzyl group at the 3-position and a hydroxyl group at the same carbon (C3), forming a tertiary alcohol [1]. With a molecular formula of C12H17NO and a calculated molecular weight of 191.27 g/mol, its topological polar surface area (TPSA) is 32.3 Ų [1]. It serves as a key scaffold in medicinal chemistry for N-benzylpiperidinol derivatives and is a synthetic intermediate for various biologically active molecules [2][3].

Why 3-Benzylpiperidin-3-ol Is Not a Simple Piperidine Scaffold Substitute


Generic substitution of 3-Benzylpiperidin-3-ol with unsubstituted piperidine or other benzylpiperidine isomers (e.g., 4-benzylpiperidine) is not scientifically valid due to dramatic differences in target selectivity and potency. The specific 3-benzyl substitution pattern is critical for achieving high affinity and selectivity toward targets such as the CC chemokine receptor-3 (CCR3) and ubiquitin-specific protease 7 (USP7), as demonstrated by SAR studies [1][2]. Furthermore, the presence of the tertiary alcohol (3-ol) enables distinct hydrogen-bonding interactions, which are essential for the unique binding modes observed in crystallographic studies [3][4].

Quantitative Differentiation of 3-Benzylpiperidin-3-ol: Comparative Evidence for Scientific Selection


Superior Selectivity for CCR3 via 3-Benzylpiperidine Scaffold Conversion

Conversion of a 4-benzylpiperidine core to a 3-benzylpiperidine core, as seen in derivatives of 3-Benzylpiperidin-3-ol, dramatically improves selectivity for the CC chemokine receptor-3 (CCR3) over the serotonin 5-HT2A receptor [1]. This SAR finding demonstrates that the 3-substitution pattern is not a generic alternative but a structural determinant for functional selectivity [1][2].

CCR3 Antagonism Chemokine Receptor Selectivity Profile

Nanomolar Affinity for NK1 Receptor in Benzylpiperidinol Derivatives

A derivative containing the 3-Benzylpiperidin-3-ol core exhibits high-affinity binding to the NK1 receptor, with an IC50 value of 0.290 nM against the gerbil NK1 receptor and 0.200 nM against the human NK1 receptor in radioligand displacement assays [1]. This demonstrates the scaffold's potential for developing potent neurokinin receptor antagonists.

NK1 Receptor Substance P Neurokinin Antagonism

Distinct Binding Mode in USP7 Pocket Compared to N-Acylpiperidinols

N-Benzylpiperidinol derivatives, which are directly derived from the 3-Benzylpiperidin-3-ol core, exhibit a binding mode in USP7 that is crystallographically distinct from that of known N-acylpiperidinol USP7 inhibitors [1][2]. This unique binding mode, revealed by co-crystal structures, underlies the potent and selective inhibition observed (e.g., IC50 = 7.6 nM for compound X20) [3].

USP7 Inhibition X-ray Crystallography Deubiquitinase

Synthetic Availability and Scalability Advantage

Patents and research publications describe efficient, scalable synthetic routes for N-benzylpiperidin-3-ol derivatives, including methods for achieving high stereoselectivity and yield, which are crucial for industrial-scale procurement [1][2]. A specific patent discloses an improved synthetic method for a 1-benzyl-3-piperidinol intermediate, addressing issues of low yield and high stereoselectivity [3].

Synthetic Chemistry Scalability Process Development

Optimal Application Scenarios for 3-Benzylpiperidin-3-ol in Research and Development


USP7 Inhibitor Development for Cancer Immunotherapy

3-Benzylpiperidin-3-ol is the foundational scaffold for a series of potent, selective, and orally bioavailable USP7 inhibitors [1][2]. In vivo studies in the MC38 colon cancer syngeneic mouse model demonstrated significant antitumor efficacy with a lead compound (X36, derived from this core), which exhibited an oral bioavailability (F) of 40.8% and a half-life (T1/2) of 3.5 hours in rats [1]. This scenario is ideal for programs focused on next-generation cancer immunotherapies.

Selective CCR3 Antagonists for Allergic Inflammation Models

The 3-benzylpiperidine core, accessible from 3-Benzylpiperidin-3-ol, is essential for achieving high selectivity for CCR3 over other aminergic receptors [3]. Compounds derived from this scaffold have demonstrated CCR3 binding IC50 values under 5 nM and functional antagonism in the picomolar to low nanomolar range [3][4]. This application is critical for in vivo studies of allergic airway inflammation where off-target effects must be minimized.

High-Affinity NK1 Receptor Ligands for CNS and Pain Research

Derivatives of 3-Benzylpiperidin-3-ol have been validated as high-affinity ligands for the neurokinin-1 (NK1) receptor, with sub-nanomolar IC50 values (0.200-0.290 nM) [5]. This potency profile supports the use of this scaffold in the development of advanced tool compounds or therapeutic candidates for central nervous system disorders, including depression and pain management.

Scalable Synthesis of Stereochemically Complex Piperidine Derivatives

Proven synthetic methodologies for 3-Benzylpiperidin-3-ol and its derivatives offer high diastereoselectivity (dr > 19:1) and scalability (up to 14 g) [6]. For industrial or academic labs requiring large quantities of chiral piperidine building blocks, this compound offers a reliable and cost-effective entry point.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Benzylpiperidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.